molecular formula C23H22O2 B1610331 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- CAS No. 403985-96-6

3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)-

Cat. No.: B1610331
CAS No.: 403985-96-6
M. Wt: 330.4 g/mol
InChI Key: BXJGLPROAVAGKO-QFIPXVFZSA-N
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Description

3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)-: is an organic compound with the molecular formula C23H22O2. It is a derivative of butenol, where the hydroxyl group is protected by a triphenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- typically involves the protection of the hydroxyl group in 3-buten-2-ol using triphenylmethanol. The reaction is generally carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the triphenylmethoxy group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming a saturated alcohol.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- is used as an intermediate in the synthesis of complex organic molecules. It serves as a protected form of 3-buten-2-ol, allowing for selective reactions at other functional groups without interference from the hydroxyl group .

Biology and Medicine: The protected hydroxyl group can be deprotected under mild conditions, making it useful in multi-step synthesis processes .

Industry: In the industrial context, this compound can be used in the production of fine chemicals and as a building block for more complex chemical entities. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action for 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- primarily involves its role as a protected intermediate in organic synthesis. The triphenylmethoxy group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon completion of the desired reactions, the protecting group can be removed to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Uniqueness: 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- is unique due to the presence of the triphenylmethoxy protecting group. This protection allows for selective reactions and provides stability to the hydroxyl group, making it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

(2S)-1-trityloxybut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGLPROAVAGKO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467424
Record name 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403985-96-6
Record name 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of triphenylmethyl chloride (3.31 kg, 11.87 mol, 0.99 equiv) in toluene (6.74 kg) at RT, was added but-3-ene-1,2-diol (1.06 kg, 12.02 mol, 1.0 equiv.). The reaction mixture was cooled down to 0° C. Triethylamine (2.72 kg, 26.91 mol, 2.24 equiv.) was slowly added to the reaction mixture while maintaining temperature below 5° C., followed by 4-dimethylaminopyridine (8.38 g, 0.068 mol, 5.71 mmol). The reaction mixture was allowed to warm up to 10° C. then heated to 40° C. The reaction mixture was stirred at 40° C. overnight. The reaction was followed by TLC (Rf 0.45 in Heptane/EtOAc 20%). The reaction mixture was cooled down to 26.5° C., filtered and the solids were rinsed with toluene (2.72 kg). The filtrate was successively washed with 28% aq. NH4Cl solution (3.38 kg) and saturated aq NaCl solution (1.26 kg). The organic phase was then concentrated under reduced pressure to afford an oil as a crude mixture 3.95 kg). 1H NMR (500 MHz, DMSO) δ ppm 7.42 (dd, J=8.3, 1.0 Hz, 6H), 7.33 (dd, J=10.5, 4.8 Hz, 6H), 7.30-7.19 (m, 3H), 5.94-5.83 (m, 1H), 5.25 (td, J=17.3, 1.8 Hz, 1H), 5.08 (td, J=10.9, 1.8 Hz, 1H), 2.99 (dd, J=8.9, 6.3 Hz, 1H), 2.84 (dd, J=8.9, 5.7 Hz, 1H); 13C NMR (125 MHz, DMSO) δ 144.35, 140.07, 128.78, 128.26, 127.39, 115.04, 86.25, 70.88, 68.27.
Quantity
3.31 kg
Type
reactant
Reaction Step One
Quantity
1.06 kg
Type
reactant
Reaction Step One
Quantity
6.74 kg
Type
solvent
Reaction Step One
Quantity
2.72 kg
Type
reactant
Reaction Step Two
Quantity
8.38 g
Type
catalyst
Reaction Step Three
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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